

Thermodynamic properties of substituted allyl alcohols

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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

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An In-depth Technical Guide to the Thermodynamic Properties of Substituted Allyl Alcohols
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted allyl alcohols. Due to the vast structural diversity of this class of compounds, this guide focuses on the foundational parent molecule, allyl alcohol, and select substituted derivatives for which experimental data is available. A significant portion of this document is dedicated to detailing the experimental protocols necessary for determining these crucial thermodynamic parameters, empowering researchers to generate data for novel substituted allyl alcohols.

Introduction to Substituted Allyl Alcohols

Substituted allyl alcohols are a class of organic compounds that feature a hydroxyl group attached to an allylic carbon atom. The allylic group, a C=C-C moiety, imparts unique reactivity to these molecules. They serve as versatile building blocks in organic synthesis and are key intermediates in the production of a wide array of chemicals, including polymers, resins, plasticizers, and pharmaceuticals. A thorough understanding of their thermodynamic properties is paramount for process design, safety analysis, and predicting reaction outcomes in drug development and materials science.

Thermodynamic Properties

The key thermodynamic properties that govern the behavior of substituted allyl alcohols in chemical processes are the enthalpy of formation, entropy, and heat capacity. These parameters are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

Data Presentation

Quantitative thermodynamic data for substituted allyl alcohols is not extensively available in the literature. The following tables summarize the available data for allyl alcohol and some simple substituted derivatives.

Table 1: Standard Molar Enthalpy of Formation and Combustion of Allyl Alcohol

Property	Value	Units
Standard Molar Enthalpy of Formation (Liquid)	-165.7	kJ/mol
Standard Molar Enthalpy of Combustion (Liquid)	-1853.8	kJ/mol[1]

Table 2: Physical and Thermodynamic Properties of Allyl Alcohol

Property	Value	Units
Molecular Weight	58.08	g/mol [2]
Boiling Point	97.1	°C
Density	0.854	g/cm ³ at 20°C[1]
Liquid Heat Capacity	0.493	BTU/lb-°F at 70°F[1]
Ideal Gas Heat Capacity	0.327	BTU/lb-°F at 70°F[1]

Table 3: Available Data for Selected Substituted Allyl Alcohols

Compound	CAS Number	Molecular Formula	Boiling Point (°C)	Density (g/mL at 25°C)
Methallyl alcohol (2-Methyl-2-propen-1-ol)	513-42-8	C ₄ H ₈ O	113-115	0.857
Crotyl alcohol (2-Buten-1-ol)	6117-91-5	C ₄ H ₈ O	121.2	0.849
3-Chloro-2-propen-1-ol	29560-84-7	C ₃ H ₅ ClO	153.3	1.214

Note: Comprehensive thermodynamic data such as enthalpy of formation and heat capacity for many substituted allyl alcohols are not readily found in compiled databases and often require experimental determination or computational estimation.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of substituted allyl alcohols relies on well-established experimental techniques. The following sections detail the methodologies for measuring key parameters.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation of a substituted allyl alcohol is typically determined indirectly from its standard enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the purified liquid substituted allyl alcohol is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

- **Assembly of the Bomb:** The crucible is placed inside a sealed, high-pressure stainless steel vessel, the "bomb." The bomb is then purged and filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- **Calculation of Heat of Combustion:** The heat released by the combustion reaction is calculated using the following equation:

$$q_{\text{comb}} = -(C_{\text{cal}} * \Delta T)$$

where:

- q_{comb} is the heat of combustion.
 - C_{cal} is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
 - ΔT is the corrected temperature change of the water.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation (ΔH_f°) of the substituted allyl alcohol can then be calculated from the experimentally determined standard enthalpy of combustion (ΔH_c°) using Hess's Law. The calculation involves the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Heat Capacity: Constant-Pressure Calorimetry

The specific heat capacity of a liquid substituted allyl alcohol can be measured using a constant-pressure calorimeter, often a simple coffee-cup calorimeter for educational purposes,

or more sophisticated instruments for research-grade data.

Methodology:

- **Calorimeter Setup:** A known mass of the liquid substituted allyl alcohol is placed in the insulated container of the calorimeter. The initial temperature of the liquid is recorded.
- **Heating:** A known amount of heat is introduced to the liquid. This can be done by adding a warmer object of known temperature and heat capacity or by using an electric heater with a known power output for a specific time.
- **Temperature Measurement:** The liquid is stirred continuously to ensure uniform temperature distribution, and the final temperature is recorded once thermal equilibrium is reached.
- **Calculation of Heat Capacity:** The heat capacity is calculated using the formula:

$$q = mc\Delta T$$

where:

- q is the heat absorbed by the liquid.
- m is the mass of the liquid.
- c is the specific heat capacity of the liquid.
- ΔT is the change in temperature.

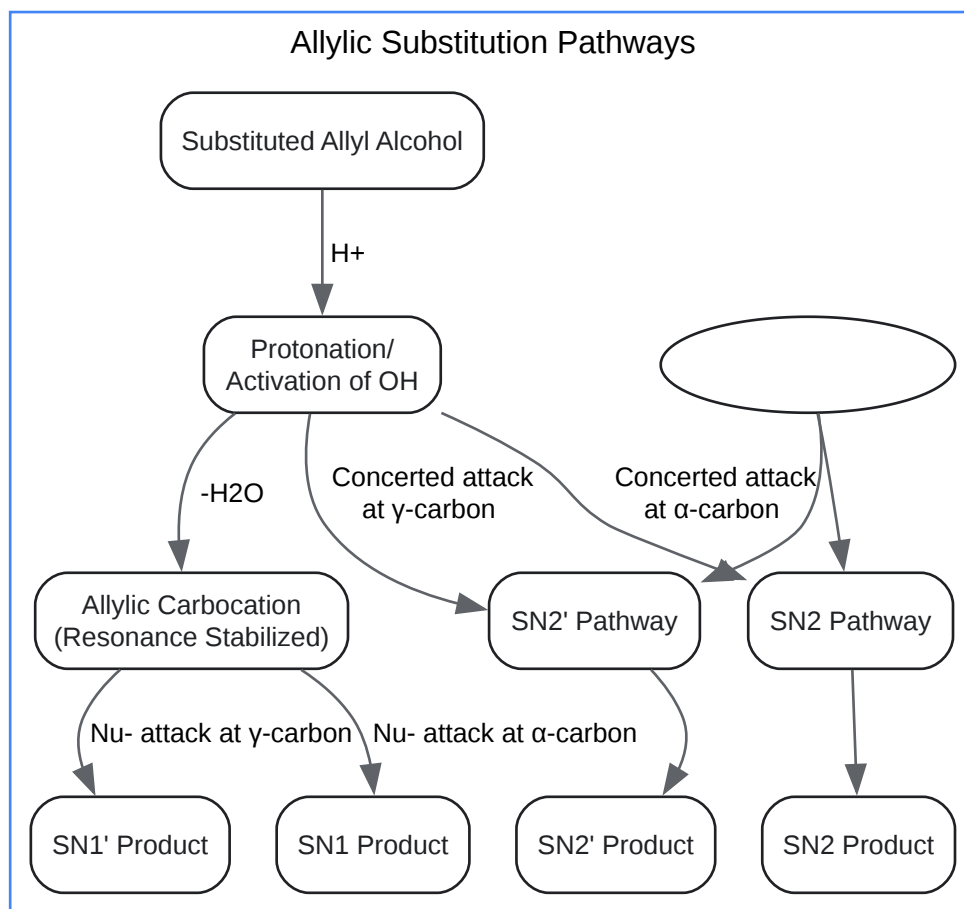
Reaction Pathways and Energetics

The unique structure of substituted allyl alcohols gives rise to interesting and synthetically useful reaction pathways. The thermodynamics and kinetics of these reactions are crucial for controlling product distribution.

Allylic Substitution Reactions

Substituted allyl alcohols can undergo nucleophilic substitution reactions. These reactions can proceed through different mechanisms, such as S_N1' , S_N2' , and S_N2 pathways, leading to

potentially different products.

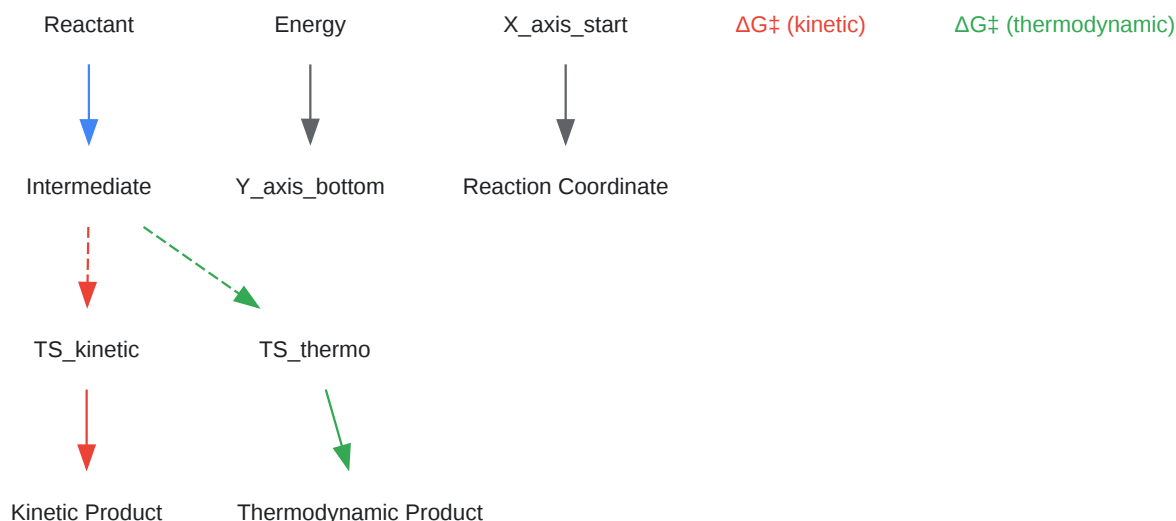


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Caption: Mechanisms of nucleophilic allylic substitution.

Kinetic vs. Thermodynamic Control

In reactions of allylic systems, the formation of different products can often be governed by whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower overall energy).



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Caption: Energy profile for kinetic vs. thermodynamic control.

Conclusion

This technical guide has provided an overview of the thermodynamic properties of substituted allyl alcohols, highlighting the available data and detailing the experimental methodologies for their determination. For researchers and professionals in drug development and chemical synthesis, a solid grasp of these properties is indispensable for reaction design, optimization, and safety. While comprehensive databases for substituted allyl alcohols are limited, the experimental protocols outlined herein provide a clear path for obtaining the necessary data for novel compounds. The understanding of their reaction pathways further aids in predicting and controlling chemical transformations.

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